

A Technical Guide to Cy7.5 Dye: Principles and Applications

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Compound of Interest

Compound Name: Cy7.5

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the near-infrared (NIR) fluorescent dye, Cyanine 7.5 (**Cy7.5**). It details its core spectral properties, experimental protocols for its use in various research applications, and the underlying principles of its utility in biological imaging. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are leveraging fluorescence-based techniques.

Core Properties of Cy7.5 Dye

Cy7.5 is a member of the cyanine dye family, characterized by two nitrogen atoms connected by a polymethine chain. This structure results in strong light absorption and intense fluorescence in the near-infrared spectrum.^[1] Its long emission wavelength makes it particularly well-suited for deep-tissue in vivo imaging, as longer wavelength light can penetrate tissues more effectively with reduced background autofluorescence.^{[2][3]}

The key spectral and physical properties of **Cy7.5** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~788 nm	[4][5][6]
Emission Maximum (λ_{em})	~808 nm	[4][5][6]
Stokes Shift	~20 nm	[4]
Molar Extinction Coefficient (ϵ)	223,000 L·mol ⁻¹ ·cm ⁻¹	[5][6]
Fluorescence Quantum Yield (Φ)	0.10	[5][6]
Recommended Excitation Range	700 - 770 nm	[7][8]
Recommended Emission Filter	790 nm long-pass	[7][8]

Experimental Protocols

Cy7.5 is a versatile dye that can be conjugated to various biomolecules, such as proteins, antibodies, peptides, and oligonucleotides, for a wide range of applications including fluorescence microscopy, flow cytometry, and in vivo imaging.[1] The most common reactive form is the N-hydroxysuccinimide (NHS) ester, which efficiently labels primary amines.

Protein and Antibody Labeling with Cy7.5 NHS Ester

This protocol outlines the general steps for labeling proteins and antibodies with **Cy7.5** NHS ester.

Materials:

- Protein or antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
- **Cy7.5** NHS ester
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- 1 M Sodium Bicarbonate solution

- Purification column (e.g., Sephadex G-25)[1]
- Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

- Protein Preparation:
 - Ensure the protein concentration is between 2-10 mg/mL for optimal labeling efficiency.[1]
 - The protein must be in a buffer free of primary amines (e.g., Tris or glycine) and ammonium ions.[1]
 - Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate. If the pH is below 8.0, the labeling efficiency will be significantly reduced.[1]
- Dye Preparation:
 - Dissolve the **Cy7.5** NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[9]
- Conjugation Reaction:
 - The optimal molar ratio of **Cy7.5** NHS ester to protein is typically around 10:1, but may require optimization for specific proteins.[1][10]
 - Slowly add the calculated volume of the **Cy7.5** NHS ester stock solution to the protein solution while gently vortexing.[1]
 - Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice. [11]
- Purification of the Conjugate:
 - Remove unreacted dye and byproducts by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25).[1][11]
 - Elute the labeled protein with PBS (pH 7.2-7.4).[1]

- Collect the fractions containing the dye-protein conjugate, which will be visibly colored.

In Vivo Imaging in Mice

This protocol provides a general guideline for performing in vivo fluorescence imaging in mice using **Cy7.5**-labeled molecules.

Materials:

- **Cy7.5**-labeled biomolecule (e.g., antibody, peptide, or small molecule)
- Anesthetic agent (e.g., 2% sodium pentobarbital)[8][12]
- In vivo imaging system equipped for NIR fluorescence detection
- Vehicle for injection (e.g., sterile PBS, DMSO)

Procedure:

- Animal Preparation:
 - Anesthetize the mouse using an appropriate method, such as intraperitoneal injection of 2% sodium pentobarbital (e.g., 300 μ L for a 20g mouse).[8][12]
 - Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.[12]
- Injection of Labeled Molecule:
 - Dilute the **Cy7.5**-labeled molecule to the desired concentration in a suitable vehicle. The optimal dosage and timing should be determined empirically.[12] A typical starting concentration is 0.5 mg/kg.[8]
 - Inject the solution via an appropriate route (e.g., tail vein injection for systemic delivery). [12]
- Image Acquisition:
 - Set the imaging system to excite within the 700-770 nm range and collect emission using a long-pass filter around 790 nm.[8]

- Acquire images at various time points post-injection to monitor the biodistribution and target accumulation of the labeled molecule.[8][12] Images can be captured as frequently as every 5 minutes.[8]
- Ex Vivo Organ Analysis (Optional):
 - After the final in vivo imaging session, euthanize the mouse and dissect organs of interest (e.g., heart, liver, spleen, lungs, kidneys, tumor).[8]
 - Image the dissected organs to confirm the biodistribution of the fluorescent signal.[12]
 - For higher resolution analysis, organs can be fixed in 4% paraformaldehyde, sectioned, and imaged using a fluorescence microscope.[12]

Flow Cytometry Staining

This protocol describes a general procedure for staining cells with **Cy7.5**-conjugated antibodies for flow cytometry analysis.

Materials:

- Cell suspension
- **Cy7.5**-conjugated primary or secondary antibody
- FACS buffer (e.g., PBS with 2% FBS)[13]
- Flow cytometer with appropriate laser and filter sets

Procedure:

- Cell Preparation:
 - Prepare a single-cell suspension in FACS buffer.
- Staining:
 - For extracellular staining, incubate the cells with the **Cy7.5**-conjugated antibody for 30 minutes at 4°C in the dark.[13]

- For intracellular staining, first fix and permeabilize the cells using an appropriate kit and protocol before adding the antibody.[13]
- Washing:
 - After incubation, wash the cells twice with FACS buffer to remove unbound antibody.[13]
- Data Acquisition:
 - Resuspend the cells in FACS buffer and analyze them on a flow cytometer equipped with a laser that can excite **Cy7.5** (e.g., a red laser) and an appropriate emission filter.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of **Cy7.5** dye.

Caption: Workflow for labeling biomolecules with **Cy7.5** and subsequent applications.

Caption: Principle of targeted imaging using a **Cy7.5**-antibody conjugate.

Caption: Relationship between **Cy7.5** properties and its advantages for in vivo imaging.

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